molecular formula C15H10N8S B294733 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294733
M. Wt: 334.4 g/mol
InChI Key: BDFMPKGLYUPDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BTTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. BTTT is a heterocyclic compound that contains a triazole and thiadiazole ring system, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce cell cycle arrest and inhibit the Akt/mTOR signaling pathway. In bacteria, 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is thought to disrupt membrane integrity and inhibit DNA synthesis.
Biochemical and Physiological Effects
3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have low toxicity in vitro and in vivo studies. It has been reported to have no significant effects on body weight, organ weight, or hematological and biochemical parameters. However, further studies are needed to fully understand the potential side effects of 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. Additionally, 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various studies, indicating its potential for future use. However, one limitation is the lack of understanding of its full mechanism of action and potential side effects.

Future Directions

There are several future directions for 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research. One area of interest is its potential use in drug delivery systems. 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have good solubility and stability, making it a promising candidate for drug delivery. Additionally, further studies are needed to fully understand its potential applications in material science and environmental science. Overall, 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields.

Synthesis Methods

The synthesis of 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-pyridinecarboxaldehyde with 4-amino-1,2,4-triazole-3-thiol and sodium azide in DMF, followed by oxidation with hydrogen peroxide. The final product is obtained by recrystallization from ethanol. This method is relatively simple and yields a high purity product.

Scientific Research Applications

3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria. Additionally, 3-(Benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for its potential use as an organic semiconductor and in the development of new materials.

properties

Molecular Formula

C15H10N8S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N8S/c1-2-7-12-10(5-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)11-6-3-4-8-16-11/h1-8H,9H2

InChI Key

BDFMPKGLYUPDJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Origin of Product

United States

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